molecular formula C12H15NO B7759849 4-(4-(Dimethylamino)phenyl)but-3-en-2-one CAS No. 30625-58-2

4-(4-(Dimethylamino)phenyl)but-3-en-2-one

Cat. No. B7759849
CAS RN: 30625-58-2
M. Wt: 189.25 g/mol
InChI Key: IAMOQOMGCKCSEJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Dimethylamino)phenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(Dimethylamino)phenyl)but-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Dimethylamino)phenyl)but-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nonlinear Optical Properties :

    • A compound synthesized using 4-(4-(Dimethylamino)phenyl)but-3-en-2-one demonstrated potential as an optical device component, exhibiting a shift from saturable absorption to reverse saturable absorption with increased laser intensity. This behavior suggests applications in optical limiters and similar devices (Rahulan et al., 2014).
  • Synthesis of Extended π-Conjugated Organic Materials :

    • A newly synthesized π-conjugated chromophore based on a derivative of 4-(4-(Dimethylamino)phenyl)but-3-en-2-one was explored for its crystal structure and nonlinear optical properties, contributing to the advancement of organic electronic materials (Antony et al., 2019).
  • Charge-Transfer Complexes and Synthesis of Diastereoisomers :

    • The compound and its derivatives have been used in the synthesis of charge-transfer complexes and diastereoisomeric structures for various applications, including antimicrobial activities and understanding the influence of stereochemistry on pharmacological activity (Rodríguez et al., 1996) and (Dimmock et al., 1978).
  • Fluorescent Molecular Probes :

    • Derivatives have been developed as new fluorescent solvatochromic dyes, demonstrating the potential for use in sensitive fluorescent molecular probes to study biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).
  • Antimicrobial Activity :

    • Studies show that compounds synthesized from 4-(4-(Dimethylamino)phenyl)but-3-en-2-one and various hydrazides exhibit antibacterial and antifungal activities, indicating potential for pharmaceutical applications in combating infections (Swarnkar et al., 2014).

properties

IUPAC Name

(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h4-9H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMOQOMGCKCSEJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876842
Record name 3-Buten-2-one,4-(4-dimethylaminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Dimethylamino)phenyl)but-3-en-2-one

CAS RN

5432-53-1, 30625-58-2
Record name 4-(4-N,N-Dimethylaminophenyl)but-3-en-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(Dimethylamino)phenyl)-3-buten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030625582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5432-53-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Buten-2-one,4-(4-dimethylaminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.